Cas no 2228698-11-9 (2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid)
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid
- 2228698-11-9
- EN300-1777418
-
- Inchi: 1S/C10H16O2S/c1-10(2)7(8(10)9(11)12)6-4-3-5-13-6/h6-8H,3-5H2,1-2H3,(H,11,12)
- InChI Key: MHQXWVKEVABPSS-UHFFFAOYSA-N
- SMILES: S1CCCC1C1C(C(=O)O)C1(C)C
Computed Properties
- Exact Mass: 200.08710092g/mol
- Monoisotopic Mass: 200.08710092g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 62.6Ų
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1777418-1g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 1g |
$1643.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-5g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 5g |
$4764.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-10g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 10g |
$7065.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-0.05g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 0.05g |
$1381.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-0.1g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 0.1g |
$1447.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-0.25g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 0.25g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-0.5g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 0.5g |
$1577.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-1.0g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1777418-2.5g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 2.5g |
$3220.0 | 2023-09-20 | ||
| Enamine | EN300-1777418-5.0g |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid |
2228698-11-9 | 5g |
$4764.0 | 2023-06-02 |
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid
Introduction to 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2228698-11-9)
2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid, identified by the CAS number 2228698-11-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This compound belongs to the cyclopropane family, a structural motif known for its unique biochemical properties and potential therapeutic applications. The presence of both thiol and carboxylic acid functional groups in its molecular structure makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel drug candidates.
The cyclopropane ring in 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid introduces a high degree of strain into the molecule, which can influence its reactivity and biological activity. This strain can be exploited to enhance binding affinity to biological targets, making it an attractive scaffold for drug design. Furthermore, the thiol group (–SH) is a well-known pharmacophore that participates in various biochemical interactions, including redox processes and protein binding. The carboxylic acid group (–COOH) provides opportunities for further functionalization, such as esterification or amidation, which are common strategies in medicinal chemistry to improve solubility and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid with target proteins with high precision. These studies have highlighted its potential as a lead compound for inhibiting enzymes involved in inflammatory pathways. For instance, preliminary virtual screening experiments suggest that this compound may interact with cysteine proteases, which are known to play a crucial role in diseases such as cancer and autoimmune disorders. The ability to modulate these enzymes could lead to the development of novel therapeutic agents with fewer side effects compared to existing treatments.
In vitro studies have begun to explore the pharmacological profile of 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid. Initial experiments have shown promising results in terms of anti-inflammatory activity. The thiol group is particularly interesting because it can undergo oxidation-reduction reactions, which may be exploited to develop prodrugs that release active species at specific sites within the body. This property could enhance the therapeutic efficacy while minimizing systemic toxicity. Additionally, the cyclopropane ring's strain energy might be harnessed to improve binding interactions with biological targets, potentially leading to higher affinity and selectivity.
The synthesis of 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The strained cyclopropane core requires careful handling during synthesis to avoid ring opening or rearrangement reactions. However, modern synthetic methodologies have made it possible to construct this motif with high regioselectivity and yield. Techniques such as transition-metal-catalyzed cyclizations and organometallic reactions have been particularly useful in achieving this goal. Furthermore, the presence of both thiol and carboxylic acid groups allows for multiple points of modification during synthesis, enabling the creation of a diverse library of derivatives for further biological evaluation.
The potential applications of 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid extend beyond inflammation inhibition. Its unique structural features make it a promising candidate for developing antimicrobial agents. The thiol group can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism is particularly attractive because it may circumvent the development of resistance seen with conventional antibiotics. Additionally, the cyclopropane ring's strain could be exploited to enhance interactions with viral proteases or other enzymes involved in pathogenic processes.
Future research directions for 2,2-dimethyl-3-(thiolan-2-yl)cyclopropane-1-carboxylic acid include exploring its role in neurodegenerative diseases. Preliminary data suggest that compounds with similar structural motifs may interact with amyloid-beta plaques associated with Alzheimer's disease. The ability to modulate these plaques could lead to novel therapeutic strategies for this debilitating condition. Moreover, the compound's potential as a radioligand for positron emission tomography (PET) imaging has not been fully explored but represents an exciting avenue for diagnostic applications.
The development of new synthetic routes for 2,2-dimethyl-3-(thiolan-2-y lcyclopropane -1 -carboxylic acid) is another critical area of focus. Efficient synthetic methodologies would not only facilitate research but also enable large-scale production for clinical trials and commercialization. Advances in flow chemistry and continuous manufacturing techniques offer promising solutions for synthesizing complex molecules like this one under controlled conditions. These innovations could reduce costs and improve scalability while maintaining high purity standards required for pharmaceutical applications.
In conclusion, 2228698 -11 -9 represents a fascinating compound with significant potential in medicinal chemistry . Its unique structural features , coupled with recent advances in computational modeling and synthetic methodologies , position it as a valuable scaffold for developing novel therapeutic agents . As research continues , we can expect further insights into its biological activities and applications across multiple disease areas . The journey from laboratory discovery to clinical application remains challenging , but compounds like 2228698 -11 -9 highlight the exciting possibilities that lie ahead . p >
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